3,3-dimethyl-2-(oxan-4-yl)butanoic acid
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Overview
Description
3,3-dimethyl-2-(oxan-4-yl)butanoic acid is an organic compound with the molecular formula C11H20O3 It is a derivative of butanoic acid, featuring a 3,3-dimethyl substitution and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2-(oxan-4-yl)butanoic acid typically involves the following steps:
Formation of the oxan-4-yl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,3-dimethyl group: This step often involves alkylation reactions using reagents such as methyl iodide in the presence of a strong base like sodium hydride.
Final assembly: The final step involves the coupling of the oxan-4-yl group with the butanoic acid backbone, which can be facilitated by esterification or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-2-(oxan-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
3,3-dimethyl-2-(oxan-4-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-(oxan-4-yl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary, but typically include interactions with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,3-dimethylbutanoic acid: Lacks the oxan-4-yl group, making it less structurally complex.
2-(oxan-4-yl)butanoic acid: Lacks the 3,3-dimethyl substitution, affecting its reactivity and properties.
Uniqueness
3,3-dimethyl-2-(oxan-4-yl)butanoic acid is unique due to the presence of both the 3,3-dimethyl and oxan-4-yl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
1513534-34-3 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
3,3-dimethyl-2-(oxan-4-yl)butanoic acid |
InChI |
InChI=1S/C11H20O3/c1-11(2,3)9(10(12)13)8-4-6-14-7-5-8/h8-9H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
IUQTYOGJPUSYIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1CCOCC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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